2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro group, a chromenyl moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction between 7-amino-4-methyl-2H-chromen-2-one and a fluoro-substituted benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenyl moiety.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The chromenyl moiety can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the fluoro group can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide: Similar structure but with an additional fluoro group.
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: Contains a biphenyl group instead of a benzamide moiety.
Uniqueness
2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its specific combination of a fluoro group, chromenyl moiety, and methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-6-8-15(9-7-14)22-13-20(26)18-12-16(10-11-21(18)28-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTYYTNXFJBBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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